

# Using TH9619 in combination with low-folate diet in vivo

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TH9619    |           |
| Cat. No.:            | B11929107 | Get Quote |

# **Application Note & Protocol**

Topic: In Vivo Application of **TH9619** in Combination with a Low-Folate Dietary Regimen

AN-ID: MTHFD-T9619-IV-LF-001

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**TH9619** is a potent small-molecule inhibitor of the one-carbon (1C) metabolism enzymes Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 1 and 2 (MTHFD1/2).[1] MTHFD2 is highly expressed in various cancers and embryonic tissues but is largely absent in normal adult tissues, making it a compelling therapeutic target.[2][3] **TH9619** exerts its anticancer effects through a novel "folate trapping" mechanism. By inhibiting cytosolic MTHFD1, it causes the accumulation of the intermediate 10-formyl-tetrahydrofolate (10-CHO-THF).[4][5] This trapping depletes the free tetrahydrofolate pool required for thymidylate synthesis, leading to uracil misincorporation into DNA, replication stress, and selective apoptosis in MTHFD2-expressing cancer cells.[6][7]

Preclinical studies have demonstrated that the in vivo efficacy of **TH9619** is significantly enhanced when combined with a low-folate diet.[1][4] Standard laboratory mouse chow contains high levels of folate, which can counteract the therapeutic effect of **TH9619** by replenishing the folate cycle.[8][9] This application note provides a detailed protocol for



evaluating the synergistic antitumor activity of **TH9619** and a low-folate diet in a murine xenograft model.

# Principle of Synergy: Targeting the Folate Cycle

The combination of a low-folate diet and **TH9619** creates a dual assault on the cancer cell's 1C metabolism.

- Low-Folate Diet: Systemically reduces the availability of folate, the essential precursor for the entire 1C metabolic pathway. This limits the substrate available for producing nucleotides (purines, thymidylate) and other critical metabolites.
- TH9619 Action: While TH9619 inhibits both MTHFD1 and MTHFD2, its key cellular action is
  the inhibition of cytosolic MTHFD1.[5] In MTHFD2-expressing cancer cells, formate is
  continuously exported from the mitochondria. TH9619's inhibition of MTHFD1 downstream of
  this formate production leads to the toxic accumulation of 10-CHO-THF.[5][10] This
  sequesters the already limited folate pool, critically starving the cell of thymidylate (dTMP)
  and leading to cell death.[4][7]

The diagram below illustrates this synergistic mechanism.





Synergistic Mechanism of TH9619 and Low-Folate Diet

Click to download full resolution via product page

Caption: **TH9619** and a low-folate diet synergistically disrupt 1C metabolism.



## **Experimental Protocols**

This protocol is designed for a subcutaneous xenograft mouse model of Acute Myeloid Leukemia (AML) using HL-60 cells, based on published efficacy studies.[1]

## **Materials and Reagents**

- Compound: TH9619 (MedChemExpress, HY-136369 or equivalent)
- Cell Line: HL-60 (ATCC® CCL-240™)
- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NOG mice), female, 6-8 weeks old.
- Vehicle Solution: Sterile PBS, pH 7.4.
- Diets:
  - Control Diet (CD): Amino acid-defined diet containing 2 mg/kg folic acid (e.g., Envigo, TD.01043).
  - Low-Folate Diet (LFD): Amino acid-defined diet with 0 mg/kg folic acid (e.g., Envigo, TD.01044). To further reduce folate from gut microflora, 1% succinyl sulfathiazole can be included.[11][12]
- Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
- Xenograft Implantation: Matrigel® Basement Membrane Matrix.
- Equipment: Calipers, analytical balance, sterile syringes and needles (27G), animal housing facilities.

## **Experimental Workflow**

The overall experimental timeline is depicted below.





Click to download full resolution via product page

Caption: A typical timeline for an in vivo **TH9619** efficacy study.

## **Detailed Procedures**

Step 1: Acclimatization and Dietary Regimen (Day -14)

- Acclimatize mice to the animal facility for at least one week.
- Two weeks prior to tumor cell implantation, randomize mice into two dietary cohorts:
  - o Control Diet (CD) Cohort: Receives control diet.



- Low-Folate Diet (LFD) Cohort: Receives low-folate diet.
- Provide diets and water ad libitum for the entire duration of the study. Monitor body weight twice weekly.

#### Step 2: Tumor Cell Implantation (Day 0)

- Culture HL-60 cells according to standard protocols.
- On the day of implantation, harvest cells and verify viability (>95%).
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10<sup>7</sup> cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (10 x 10<sup>6</sup> cells) into the right flank of each mouse.

#### Step 3: Tumor Growth Monitoring and Randomization (Day ~7)

- Monitor tumor growth daily using digital calipers starting 5-7 days post-implantation.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When average tumor volume reaches 100-150 mm<sup>3</sup>, randomize mice from each dietary cohort into treatment groups (n=5-8 mice per group), ensuring similar average tumor volumes across all groups.

#### Step 4: **TH9619** Formulation and Administration (Start Day 8)

- Formulation: Prepare a 3 mg/mL stock of **TH9619** in the desired vehicle (e.g., sterile PBS).
   The final formulation should be prepared fresh daily.
- Dosing: Administer TH9619 at a dose of 30 mg/kg, subcutaneously (s.c.), twice daily.[1]
- The four treatment groups will be:
  - Group 1: Control Diet + Vehicle
  - Group 2: Control Diet + TH9619 (30 mg/kg)



- Group 3: Low-Folate Diet + Vehicle
- Group 4: Low-Folate Diet + TH9619 (30 mg/kg)
- Administer treatments for the duration specified by the study design (e.g., 21-50 days or until endpoint).[1]

Step 5: Efficacy and Toxicity Monitoring (Daily)

- Measure tumor volume and body weight at least three times per week.
- Monitor animals daily for any signs of clinical toxicity (e.g., altered behavior, rough coat, lethargy).
- The primary endpoint is typically tumor growth inhibition. A survival endpoint may also be used, where the event is defined as tumor volume reaching a predetermined size (e.g., 1500 mm<sup>3</sup>) or the onset of severe clinical signs.

## **Data Presentation and Expected Results**

Quantitative data should be collected and summarized for clear interpretation. The combination of **TH9619** and a low-folate diet is expected to produce the most significant antitumor effect.

## **Table 1: Tumor Growth Inhibition (TGI)**

(Representative data based on published outcomes)

| Group | Diet       | Treatmen<br>t | Mean<br>Tumor<br>Volume<br>(mm³) at<br>Day 21 | % TGI | P-value<br>(vs. G1) | P-value<br>(vs. G4) |
|-------|------------|---------------|-----------------------------------------------|-------|---------------------|---------------------|
| 1     | Control    | Vehicle       | 1250 ± 180                                    | -     | -                   | < 0.001             |
| 2     | Control    | TH9619        | 980 ± 150                                     | 21.6% | > 0.05              | < 0.01              |
| 3     | Low-Folate | Vehicle       | 1100 ± 165                                    | 12.0% | > 0.05              | < 0.001             |
| 4     | Low-Folate | TH9619        | 350 ± 95                                      | 72.0% | < 0.001             | -                   |



% TGI calculated relative to the Control Diet + Vehicle group.

## **Table 2: Body Weight and Survival**

(Representative data based on published outcomes)

| Group | Diet       | Treatment | Mean Body<br>Weight<br>Change (%) at<br>Day 21 | Median<br>Survival<br>(Days)[1][4] |
|-------|------------|-----------|------------------------------------------------|------------------------------------|
| 1     | Control    | Vehicle   | +2.5% ± 1.0%                                   | 25                                 |
| 2     | Control    | TH9619    | +1.8% ± 1.2%                                   | 28                                 |
| 3     | Low-Folate | Vehicle   | +1.5% ± 1.5%                                   | 26                                 |
| 4     | Low-Folate | TH9619    | +1.0% ± 1.8%                                   | ~40                                |

Studies report that the combination treatment does not significantly affect body weight, indicating good tolerability. A significant survival advantage of approximately 2 weeks is expected in the combination group.

# **Troubleshooting**

- No Tumor Growth: Check cell viability and Matrigel concentration/temperature. Ensure the mouse strain is appropriate (sufficiently immunocompromised).
- High Variability in Tumor Size: Increase the group size (n) to improve statistical power. Ensure consistent injection technique.
- Excessive Body Weight Loss (>15%): This may indicate toxicity from the diet or compound.
   Consider reducing the dose of TH9619 or providing supplementary hydration. The low-folate diet itself is not expected to cause weight loss.[13]
- Poor Efficacy: Verify compound formulation and activity. Confirm low folate levels in plasma
  of mice on the LFD via LC-MS analysis. Note that high levels of thymidine in mouse plasma
  can also compromise TH9619 efficacy.[5][8]



Disclaimer: This document is intended for research use only. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. library.ehaweb.org [library.ehaweb.org]
- 9. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formate overflow drives toxic folate trapping in MTHFD1 inhibited cancer cells | SLU publication database (SLUpub) [publications.slu.se]
- 11. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 13. Late-life dietary folate restriction reduces biosynthesis without compromising healthspan in mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using TH9619 in combination with low-folate diet in vivo]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b11929107#using-th9619-in-combination-with-low-folate-diet-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com